REACTION_CXSMILES
|
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].CC(C)([O-])C.[K+].F[C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][C:18]=1[C:26]([F:29])([F:28])[F:27]>C1COCC1>[CH2:1]([O:9][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][C:18]=1[C:26]([F:27])([F:29])[F:28])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)O
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred overnight at 18 to 23° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 12 L round bottom flask was inerted
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 64 to 67° C
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
ALIQUOT
|
Details
|
the reaction mixture was sampled
|
Type
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CONCENTRATION
|
Details
|
The sample was concentrated
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Type
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CUSTOM
|
Details
|
quenched into 1 N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
removed the ethyl acetate
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Type
|
ADDITION
|
Details
|
diluted with acetonitrile
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Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 5 to 10° C.
|
Type
|
CUSTOM
|
Details
|
cautiously quenched with water (1.6 L)
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at T<10° C
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum until no noticeable THF
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with MTBE (2×2.5 L)
|
Type
|
WASH
|
Details
|
washed with brine (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)OC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 279 g | |
YIELD: PERCENTYIELD | 111% | |
YIELD: CALCULATEDPERCENTYIELD | 110.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |